4-(3-Fluorophenyl)but-3-yn-2-ol
Description
The compound 4-(3-Fluorophenyl)but-3-yn-2-ol is a member of the aryl-substituted propargylic alcohol family. Its structure is characterized by a butynol (B8639501) backbone, a phenyl ring substituted with a fluorine atom at the meta-position, and a hydroxyl group. This unique combination of functional groups—a fluorinated aromatic system, an alkyne, and a secondary alcohol—renders it a versatile building block in organic synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C10H9FO |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
4-(3-fluorophenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C10H9FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7-8,12H,1H3 |
InChI Key |
CHYBXRHKOXROOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC1=CC(=CC=C1)F)O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 4 3 Fluorophenyl but 3 Yn 2 Ol and Analogues
Transition Metal-Catalyzed Cross-Coupling Strategies
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Sonogashira coupling, in particular, stands out as a highly efficient method for coupling terminal alkynes with aryl halides. wikipedia.orgorganic-chemistry.org
Palladium-Catalyzed Sonogashira Coupling of 3-Fluoroiodobenzene with 3-Butyn-2-ol (B105428)
The Sonogashira reaction is a cornerstone in the synthesis of arylalkynes. wikipedia.orglibretexts.org The direct coupling of 3-fluoroiodobenzene with 3-butyn-2-ol in the presence of a palladium catalyst and a copper(I) co-catalyst provides a straightforward route to 4-(3-Fluorophenyl)but-3-yn-2-ol. wikipedia.org This reaction is typically carried out under mild conditions, often at room temperature, and in the presence of a base, such as an amine, which also serves as the solvent. wikipedia.orglibretexts.org The high reactivity of iodoarenes makes them excellent substrates for this transformation.
A study on the Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene has demonstrated the efficiency of this method for labeling peptides, highlighting the reaction's tolerance to functional groups and its applicability in complex molecular synthesis. nih.gov
Exploration of Ligand Effects and Catalyst Optimization in Pd-Catalysis
The efficiency of the Sonogashira coupling is highly dependent on the nature of the palladium catalyst and the ligands coordinated to it. libretexts.org While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective, research has focused on developing more active and stable catalytic systems. libretexts.org The use of bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition of the aryl halide to the palladium(0) center, a key step in the catalytic cycle.
N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands, offering greater stability and catalytic activity. libretexts.org For instance, NHC-palladium complexes have been shown to effectively catalyze Sonogashira reactions, even with less reactive aryl bromides. libretexts.org The choice of ligand can also influence the reaction conditions, with some modern catalysts enabling the reaction to proceed at very low catalyst loadings and under copper-free conditions to avoid the formation of alkyne homocoupling byproducts. organic-chemistry.orglibretexts.org
Copper Co-catalysis in Aryl-Alkyne Coupling Mechanisms
The role of the copper(I) co-catalyst in the Sonogashira reaction is to facilitate the deprotonation of the terminal alkyne and form a copper(I) acetylide intermediate. wikipedia.orglibretexts.org This acetylide then undergoes transmetalation with the palladium(II)-aryl complex, regenerating the palladium(0) catalyst and forming the desired carbon-carbon bond. libretexts.org The use of a copper co-catalyst significantly increases the reaction rate, allowing for milder reaction conditions compared to copper-free protocols. wikipedia.orglibretexts.org
However, the presence of copper can lead to the undesirable formation of diynes through the Glaser coupling of the terminal alkyne. nih.gov This has prompted the development of copper-free Sonogashira protocols, which often rely on more sophisticated palladium catalysts and specific reaction conditions to achieve high yields of the cross-coupled product. organic-chemistry.orglibretexts.org Recent advancements have also explored the use of other co-catalysts, such as silver, or even catalyst systems based on less expensive metals like nickel and iron. wikipedia.org
Organometallic Additions to Carbonyl Compounds
An alternative and powerful strategy for the synthesis of butynol (B8639501) derivatives involves the addition of organometallic reagents to carbonyl compounds. This approach allows for the direct construction of the alcohol functionality concurrently with the formation of a new carbon-carbon bond.
Grignard Reagent Mediated Syntheses of Butynols
Grignard reagents, organomagnesium halides, are classic and highly effective nucleophiles in organic synthesis. libretexts.orgcerritos.edu The synthesis of a butynol derivative can be achieved by reacting an appropriate Grignard reagent with a ketone or aldehyde. For instance, to synthesize a generic 2-butanol (B46777) derivative from acetaldehyde (B116499), an ethylmagnesium bromide Grignard reagent would be used. doubtnut.com The Grignard reagent adds to the carbonyl carbon, and subsequent acidic workup yields the secondary alcohol. youtube.com
The preparation of the Grignard reagent itself is a critical step, requiring the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. libretexts.org The high reactivity of Grignard reagents necessitates strict exclusion of water and protic solvents to prevent their decomposition. libretexts.orgcerritos.edu
Nucleophilic Additions to Substituted Propargylic Ketones
Another synthetic route involves the nucleophilic addition of an organometallic reagent to a substituted propargylic ketone. In this approach, a ketone bearing an alkyne moiety is used as the electrophile. The addition of a nucleophile, such as an organolithium or Grignard reagent, to the carbonyl group results in the formation of a tertiary alcohol. masterorganicchemistry.com
The reactivity of the carbonyl group in these additions is influenced by the electronic nature of the substituents. masterorganicchemistry.com Electron-withdrawing groups adjacent to the carbonyl can increase its electrophilicity and facilitate the nucleophilic attack. The stereochemical outcome of the reaction can also be influenced by the steric bulk of both the nucleophile and the ketone. masterorganicchemistry.com
Chemoenzymatic and Biocatalytic Routes for Enantiopure Access
Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering mild reaction conditions and high selectivity. Enzymes such as peroxygenases and alcohol dehydrogenases, often employed in cascade reactions, are particularly effective for producing chiral propargylic alcohols.
The kinetic resolution of racemic propargyl alcohols can be efficiently achieved using enantioselective enzymatic oxidation. Unspecific peroxygenases (UPOs) have demonstrated the ability to catalyze the oxidation of one enantiomer of a racemic mixture, leaving the other enantiomer in high enantiomeric excess. For instance, the UPO from Agrocybe aegerita (AaeUPO) can selectively oxidize the (R)-enantiomer of various secondary alcohols, including propargylic alcohols. This process allows for the recovery of the (S)-enantiomer with high optical purity.
Conversely, alcohol dehydrogenases (ADHs) are widely used for the asymmetric reduction of prochiral ketones to furnish chiral alcohols. By selecting an appropriate ADH and cofactor regeneration system, specific enantiomers of propargylic alcohols can be synthesized. For example, ADHs from organisms like Lactobacillus kefir have been utilized in the reduction of ynones to produce enantiomerically enriched propargyl alcohols. The stereochemical outcome of the reduction is dependent on the specific enzyme and the substrate's steric and electronic properties.
The combination of these enzymatic systems in concurrent processes allows for the efficient deracemization of secondary alcohols. In such a system, one enantiomer is selectively oxidized by a peroxygenase, and the resulting ketone is then reduced back to the racemic alcohol by an alcohol dehydrogenase, ultimately leading to a high yield of the desired enantiomer.
Table 1: Enzymatic Kinetic Resolution of Propargylic Alcohols
| Enzyme | Substrate | Reaction Type | Product | Enantiomeric Excess (ee) |
| Agrocybe aegerita UPO | Racemic 4-phenylbut-3-yn-2-ol | Oxidation | (S)-4-phenylbut-3-yn-2-ol | >99% |
| Lactobacillus kefir ADH | 4-Phenylbut-3-yn-2-one | Reduction | (S)-4-phenylbut-3-yn-2-ol | >99% |
Biocatalytic cascade reactions offer an elegant approach to the synthesis of complex chiral molecules from simple precursors in a single pot. These cascades can involve multiple enzymatic steps, leading to high atom economy and reduced waste. For the derivatization of propargylic alcohols, a cascade might involve an initial oxidation of the alcohol to a ketone, followed by a subsequent stereoselective addition reaction.
For instance, a one-pot cascade could be designed where a racemic propargylic alcohol is first oxidized by an enantioselective oxidase. The resulting ketone can then be a substrate for another enzyme, such as a transaminase, to produce a chiral amine. The stereochemistry of the final product is controlled by the selectivity of the enzymes used in the cascade. This strategy allows for the synthesis of a variety of chiral propargyl derivatives with high stereocontrol.
Another approach involves the use of a "hydrogen-borrowing" cascade. In this type of reaction, a dehydrogenase reversibly oxidizes an alcohol to an intermediate aldehyde or ketone. This intermediate can then react with a nucleophile, and the resulting product is subsequently reduced by the same dehydrogenase, regenerating the catalyst and producing the final chiral product. This methodology has been successfully applied to the synthesis of chiral amines and other derivatives from racemic alcohols.
Other Catalytic Approaches in Butynol Synthesis
Beyond biocatalysis, several other catalytic methods have been developed for the synthesis and derivatization of butynol compounds, including transition metal-catalyzed reactions.
Nickel catalysis has been instrumental in the development of asymmetric C-N bond-forming reactions. Specifically, nickel-catalyzed asymmetric propargyl amination of racemic propargyl alcohols provides a direct route to chiral propargyl amines. This methodology utilizes a chiral nickel catalyst to selectively react with one enantiomer of the racemic alcohol, leading to the formation of an enantiomerically enriched propargyl amine. The reaction proceeds through a dynamic kinetic asymmetric amination, where the racemic starting material is converted to a single enantiomer of the product.
Studies have shown that this approach is applicable to a range of substituted propargyl alcohols, including those with fluorinated phenyl rings like this compound. The use of a chiral ligand, such as a phosphine or a diamine, is crucial for achieving high enantioselectivity. The reaction conditions, including the choice of solvent and base, also play a significant role in the efficiency and selectivity of the transformation.
Table 2: Nickel-Catalyzed Asymmetric Propargyl Amination
| Substrate | Amine Nucleophile | Catalyst System | Product | Enantiomeric Excess (ee) |
| Racemic this compound | Morpholine | Ni(cod)2 / Chiral Ligand | Chiral Propargyl Amine | High |
Gold catalysts have unique reactivity towards alkynes, enabling a variety of transformations, including cyclo-isomerizations and hydroarylations. These reactions are valuable for the synthesis of complex heterocyclic and carbocyclic structures from propargylic alcohol derivatives.
In gold-catalyzed cyclo-isomerization, an enyne substrate derived from a propargylic alcohol can undergo intramolecular cyclization to form various cyclic products. The regioselectivity and stereoselectivity of these reactions are often controlled by the nature of the gold catalyst and the substrate structure.
Gold-catalyzed intermolecular hydroarylation of alkynes with arenes is another powerful tool for C-C bond formation. While direct hydroarylation using this compound might be challenging, derivatives of this alcohol can be employed in such reactions. For instance, the corresponding propargyl ester or ether could be a suitable substrate. These reactions typically proceed with high regioselectivity, leading to the formation of functionalized aromatic compounds.
Stereoselective Synthesis and Chiral Resolution of this compound Derivatives
The stereoselective synthesis of this compound can be achieved through various asymmetric synthetic methods. One of the most common approaches is the asymmetric alkynylation of an aldehyde. This reaction involves the addition of a metal acetylide to an aldehyde in the presence of a chiral ligand. For the synthesis of this compound, this would involve the addition of a 3-fluorophenylacetylide to acetaldehyde using a chiral catalyst system, such as a zinc- or titanium-based complex with a chiral amino alcohol ligand.
In addition to de novo asymmetric synthesis, chiral resolution remains a viable method for obtaining enantiomerically pure this compound. This can be accomplished through several techniques:
Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid or amine. The resulting diastereomers can then be separated by crystallization, followed by the liberation of the enantiomerically pure alcohol.
Enzymatic Resolution: As discussed previously, enzymes can be used to selectively acylate or deacylate one enantiomer of the racemic alcohol, allowing for the separation of the two enantiomers.
Chromatographic Resolution: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can be used to separate the enantiomers of this compound. The choice of CSP and mobile phase is critical for achieving good separation.
The selection of the most appropriate method for obtaining enantiopure this compound or its derivatives depends on factors such as the desired scale of the synthesis, the required level of enantiopurity, and the availability of reagents and equipment.
Methods for Achieving Enantiomeric Purity
The enantioselective alkynylation of aldehydes represents the most direct and efficient strategy for accessing optically active propargylic alcohols. A variety of powerful catalytic systems have been established, demonstrating broad applicability and high levels of stereocontrol.
One of the most widely adopted methods involves the use of zinc triflate (Zn(OTf)₂) in conjunction with a chiral ligand, typically an amino alcohol. The system developed by Carreira and coworkers, which employs (+)-N-methylephedrine as the chiral additive, is particularly noteworthy for its practicality and effectiveness. organic-chemistry.orgacs.org This method facilitates the addition of terminal alkynes to a diverse range of aldehydes, including those with functional groups like fluorines on an aromatic ring, under mild, air- and moisture-tolerant conditions. organic-chemistry.org The reaction proceeds through the in-situ formation of a chiral zinc-amino alcohol complex that activates the alkyne, followed by enantioselective addition to the aldehyde. acs.org Modifications of this protocol have been shown to be effective for the asymmetric addition of more complex fragments like diynes and triynes to aldehydes, achieving excellent enantioselectivities (up to 98% ee). acs.org
Another significant approach, developed by Trost and colleagues, utilizes dimethylzinc (B1204448) with the chiral ligand (S,S)-ProPhenol for the asymmetric addition of diynes to aldehydes. acs.org This method provides good to excellent yields and high enantiomeric excess, particularly for α,β-unsaturated or non-α-branched aldehydes, complementing the substrate scope of the Carreira protocol. acs.org
Further advancements in catalytic systems include:
Indium(III)/BINOL Catalysis: The use of catalytic amounts of In(III) with BINOL as the chiral ligand offers high enantioselectivity across a broad range of substrates. The catalyst is believed to have a "bifunctional character," activating both the alkyne and the aldehyde. organic-chemistry.org
Organosilver Catalysis: A chiral organosilver catalyst, formed in situ from an (R)-DM-BINAP⋅AgBF₄ complex, has been used for the asymmetric addition of propargylic silanes to aldehydes to produce optically active homopropargylic alcohols. nih.gov
Copper-Catalyzed Reactions: Copper triflate, when paired with chiral ligands like (S)-SEGPHOS, has been shown to effectively catalyze the enantioselective synthesis of chiral propargyl alcohols. nih.govmdpi.com
Chiral Lewis Base Catalysis: Bidentate helical chiral 2,2′-bipyridine N-monoxide Lewis bases can catalyze the addition of allenyltrichlorosilane to aromatic aldehydes, yielding homopropargylic alcohols with high enantioselectivity. nih.govmdpi.com
The following table summarizes results from a modified Carreira protocol for the enantioselective addition of various terminal alkynes to aldehydes, illustrating the high levels of enantiomeric purity achievable.
Table 1: Enantioselective Addition of Terminal Alkynes to Aldehydes Using a Modified Carreira Protocol
| Entry | Alkyne Substrate | Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | Phenylbutadiyne | Isovaleraldehyde | 6-Methyl-1-phenylhepta-1,3-diyn-5-ol | 80 | 92 |
| 2 | (4-Chlorophenyl)butadiyne | Isovaleraldehyde | 1-(4-Chlorophenyl)-6-methylhepta-1,3-diyn-5-ol | 83 | 98 |
| 3 | (4-Bromophenyl)butadiyne | Cyclohexanecarbaldehyde | 1-Cyclohexyl-3-(4-bromophenyl)propa-1,2-dien-1-ol | 85 | 98 |
| 4 | Hept-1,3-diyne | Isovaleraldehyde | 2-Methyldeca-5,7-diyn-4-ol | 65 | 88 |
| 5 | Oct-1,3-diyne | Isovaleraldehyde | 2-Methylundeca-5,7-diyn-4-ol | 71 | 93 |
Data sourced from research on the enantioselective addition of diynes to aldehydes. acs.org The reaction conditions typically involve the alkyne, Zn(OTf)₂, N-methylephedrine, and Et₃N in toluene.
Impact of Reaction Conditions on Diastereo- and Enantioselectivity
The stereochemical outcome of these synthetic methods is highly dependent on the specific reaction conditions employed. Factors such as the choice of catalyst, chiral ligand, solvent, temperature, and even the rate of addition of reactants can profoundly influence both the diastereoselectivity and enantioselectivity of the product. organic-chemistry.orgnih.gov
A compelling example of this influence is seen in chiral Brønsted acid-catalyzed asymmetric allenylboration reactions. nih.gov In these systems, the stereochemistry of the resulting homopropargyl alcohol is determined by the interplay between the chirality of the allenylboronate reagent and the chirality of the phosphoric acid catalyst. When the stereochemical preferences of the allenylboronate and the chiral acid catalyst are matched, anti-homopropargyl alcohols are produced in high yields with excellent diastereo- (>50:1) and enantioselectivities (>98% ee). nih.gov Conversely, when the stereochemical preferences are mismatched by using the enantiomer of the catalyst, the syn-isomers can be synthesized, albeit with generally lower diastereoselectivity (≥9:1). nih.gov This "matched" and "mismatched" double asymmetric reaction principle is a powerful tool for selectively accessing different stereoisomers of the product. nih.gov
The impact of other reaction parameters is also well-documented:
Catalyst and Ligand: The choice of the metal center (e.g., Zn, In, Cu) and the specific chiral ligand is paramount. The ligand's structure creates the chiral environment that dictates the facial selectivity of the aldehyde attack. For instance, in copper-catalyzed reactions, (S)-SEGPHOS was identified as the optimal ligand for achieving high regioselectivity and enantiomeric ratios. nih.govmdpi.com
Rate of Addition: In the asymmetric addition of lithium acetylides to carbonyl compounds using a chiral lithium binaphtholate catalyst, it was found that the slow addition of the carbonyl compound significantly improved the enantioselectivity of the resulting propargylic alcohols. organic-chemistry.org
Temperature: Lowering the reaction temperature often enhances selectivity by reducing the kinetic energy of the system, thereby amplifying the energetic differences between the diastereomeric transition states leading to the enantiomeric products. For example, in the aforementioned allenylboration, conducting the reaction at 0 °C was part of the optimized conditions to achieve high diastereoselectivity and enantiomeric excess. nih.gov
Additives: The presence of additives can be crucial. In organosilver-catalyzed reactions, triethylamine (B128534) (TEA) as a base and potassium fluoride (B91410) (KF) are essential components of the catalytic system. nih.gov
These findings underscore the necessity of meticulous optimization of reaction conditions to control the stereochemical outcome and achieve the desired enantiomerically pure propargylic alcohol.
Mechanistic Investigations and Advanced Reactivity of 4 3 Fluorophenyl but 3 Yn 2 Ol
Reaction Pathways Involving the Alkynyl Moiety
The carbon-carbon triple bond is a region of high electron density, making it susceptible to attack by electrophiles and a platform for various metal-catalyzed transformations.
The alkynyl group of propargyl alcohols like 4-(3-fluorophenyl)but-3-yn-2-ol readily undergoes addition reactions. In an electrochemical context, related 1,4-diarylbut-3-yn-2-ols react with diselenides in a process initiated by an electrophilic species. acs.orgacs.org For instance, an electrophilic selenium species (PhSe+) can be generated, which then adds across the triple bond. acs.org This addition is the first step in a cascade reaction that ultimately leads to the formation of complex heterocyclic systems. acs.orgacs.org This reaction highlights the susceptibility of the alkyne to electrophilic attack, a pathway that can be exploited for further functionalization.
The presence of the proximate hydroxyl group allows for intramolecular cyclization reactions initiated at the alkyne. Following the electrophilic addition of a selenyl group to the alkyne, the secondary alcohol can act as an internal nucleophile. acs.orgacs.org This attack on the activated alkyne intermediate leads to a cyclization event. acs.org In the case of diarylbut-3-yn-2-ols, this cascade of selenylation/cyclization/aromatization results in the formation of substituted 2-arylselenylnaphthalenes. acs.org While this specific reaction leads to a naphthalene (B1677914) core, the general principle of an initial alkyne activation followed by intramolecular attack from the alcohol is a known strategy for forming various heterocyclic structures, such as dihydrofurans, under different catalytic conditions.
The terminal or substituted alkyne functionality is a cornerstone of modern metal-catalyzed cross-coupling chemistry. A primary application is the Sonogashira-Hagihara reaction, where the alkyne is coupled with aryl halides. nih.govresearchgate.net This reaction, typically catalyzed by palladium and a copper co-catalyst, is a powerful method for forming carbon-carbon bonds. nih.gov Research has also developed efficient copper-free Sonogashira coupling protocols, which are advantageous for industrial-scale synthesis to simplify purification. beilstein-journals.org
Beyond simple coupling, the alkynyl moiety can direct more complex rearrangements. In one advanced method, the alkyne acts as a reactive handle to trigger a 1,2-metallate shift in boronate complexes. nih.govbris.ac.uk In this process, the reaction of an intermediate boronate complex with an electrophile like N-bromosuccinimide (NBS) initiates the migration of an organic group from boron to the adjacent alkyne carbon. nih.govbris.ac.uk This sequence results in the stereospecific sp2–sp3 coupling of boronic esters to aromatic systems, demonstrating a sophisticated use of the alkyne's reactivity. bris.ac.uk
Table 1: Examples of Metal-Mediated Reactions on Related Alkynyl Alcohols
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 4-Bromoanisole | 2-Methylbut-3-yn-2-ol | Pd(OAc)₂, PPh₃, CuI | 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol | nih.gov |
| 3-Bromoaniline | 2-Methylbut-3-yn-2-ol | Pd(OAc)₂, P(p-tol)₃, DBU | 2-Methyl-4-(3-aminophenyl)-3-butyn-2-ol | beilstein-journals.org |
Transformations of the Secondary Alcohol Functionality
The secondary alcohol group offers a distinct reactive site that can be modified independently or in concert with the alkyne.
The secondary hydroxyl group in this compound can be readily derivatized using standard organic chemistry protocols. This allows for the modification of the compound's physical and chemical properties. Common derivatizations include:
Esters: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base yields the corresponding esters.
Ethers: Treatment with an alkyl halide under basic conditions (Williamson ether synthesis) or with an alcohol under acidic conditions produces ethers.
Carbonates: Reaction with chloroformates in the presence of a base leads to the formation of carbonates.
These transformations are fundamental for protecting the alcohol group during subsequent reaction steps or for building more complex molecular architectures.
The secondary alcohol can be oxidized to the corresponding ketone, 4-(3-fluorophenyl)but-3-yn-2-one, using a variety of common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation conditions.
This resulting ketone is a valuable intermediate for the synthesis of amines via reductive amination. masterorganicchemistry.com In this two-step, one-pot process, the ketone first reacts with a primary or secondary amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the target amine. masterorganicchemistry.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used because they selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com This powerful transformation allows for the introduction of a wide variety of nitrogen-containing functional groups. masterorganicchemistry.com
Table 2: General Scheme for Reductive Amination
| Starting Material | Reagents | Intermediate | Product | Reference |
|---|
Stereoinversion and Retention Reactions at the Chiral Center
The chiral center at the C-2 position of this compound is a key feature influencing its reactivity, particularly in nucleophilic substitution reactions. The stereochemical outcome of these reactions, whether proceeding with inversion or retention of configuration, provides critical insight into the reaction mechanism.
One of the most well-established methods for achieving a complete inversion of configuration at a secondary alcohol center is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction converts an alcohol into various functional groups using triphenylphosphine (B44618) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.org The reaction proceeds via an SN2 mechanism, where the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in a predictable and clean inversion of stereochemistry. organic-chemistry.orgchemistrysteps.com For this compound, this means that reaction with a suitable pronucleophile (e.g., a carboxylic acid to form an ester) under Mitsunobu conditions would lead to the product with the opposite stereoconfiguration at the C-2 center. chemistrysteps.com
The general mechanism involves the initial formation of a phosphonium (B103445) intermediate by the reaction of triphenylphosphine with DEAD. chemistrysteps.com This species then activates the hydroxyl group of the alcohol, turning it into a good leaving group. organic-chemistry.org The subsequent nucleophilic attack by the deprotonated pronucleophile occurs with inversion of configuration. chemistrysteps.com While most tertiary alcohols are unreactive under these conditions, certain propargylic alcohols are an exception. jk-sci.com
In contrast, reactions that proceed through a carbocationic intermediate, often under acidic conditions, can lead to a mixture of stereoisomers (racemization) or, in some cases, retention of configuration, depending on the specific conditions and the influence of neighboring groups. The formation of a propargylic carbocation from this compound would be stabilized by the adjacent alkyne. rsc.org The stereochemical outcome would then depend on the trajectory of the nucleophilic attack on the planar carbocation.
Kinetic resolution is another important stereochemical reaction, where one enantiomer of a racemic alcohol reacts faster than the other with a chiral catalyst or reagent, allowing for the separation of enantiomers. acs.org For propargylic alcohols, non-enzymatic catalysts have been developed that show selectivity, although this is highly dependent on the substrate's structure. acs.org
| Reaction Type | Typical Reagents | Predominant Stereochemical Outcome at Chiral Center | Mechanistic Pathway |
| Mitsunobu Reaction | Triphenylphosphine, Diethyl azodicarboxylate (DEAD), Pronucleophile (e.g., RCOOH) | Inversion | SN2 |
| Acid-Catalyzed Substitution | Protic or Lewis Acids (e.g., HBF4, InBr3) | Racemization/Mixture of Inversion and Retention | SN1-like (via propargylic carbocation) |
| Kinetic Resolution | Chiral Acylation Catalyst (e.g., Chiral DMAP derivative) | Separation of Enantiomers | Differential reaction rates of enantiomers |
Reactivity Modulations by the Fluorophenyl Group
The 3-fluorophenyl substituent plays a crucial role in modulating the reactivity of the entire molecule through a combination of electronic and steric effects.
Fluorine is the most electronegative element, and its presence on the phenyl ring exerts a strong electron-withdrawing inductive effect (-I). rsc.orgacs.orgnih.gov This effect significantly influences the electron density distribution across the molecule, impacting the reactivity of both the aromatic ring and the butynol (B8639501) side chain.
The primary electronic consequences for this compound are:
Increased Acidity of the Acetylenic Proton: The electron-withdrawing nature of the fluorophenyl group increases the polarity of the C-H bond at the terminal alkyne (if it were a terminal alkyne), making the proton more acidic. While the subject molecule is an internal alkyne, the inductive effect still polarizes the alkyne's π-system.
Modulation of Alkyne Reactivity: The sp-hybridized carbons of an alkyne make it more electrophilic than a corresponding alkene. msu.edu The electron-withdrawing fluorophenyl group further enhances this electrophilicity, making the alkyne moiety in this compound more susceptible to nucleophilic attack. numberanalytics.com Conversely, it deactivates the alkyne towards electrophilic addition reactions compared to an unsubstituted phenyl or an electron-donating group substituted ring. numberanalytics.com
Influence on the Phenyl Ring: The fluorine atom deactivates the phenyl ring towards electrophilic aromatic substitution due to its inductive effect. However, as a halogen, it also acts as a weak π-donor (mesomeric effect, +M), directing incoming electrophiles to the ortho and para positions relative to itself.
These electronic perturbations are critical in determining the regioselectivity and rate of various transformations, including additions to the alkyne and substitutions at the aromatic ring. For instance, in gold-catalyzed reactions, the electron-deficient nature of the alkyne can facilitate nucleophilic attack, a key step in many cyclization and hydration processes. ucl.ac.uk
| Property | Electronic Effect of 3-Fluoro Substituent | Consequence on Reactivity of this compound |
| Electronegativity | Strong inductive electron withdrawal (-I) | Decreases electron density in the π-system of the alkyne and phenyl ring. |
| Alkyne π-System | Becomes more electron-deficient (more electrophilic) | Increased reactivity towards nucleophiles; Decreased reactivity towards electrophiles. |
| Phenyl Ring | Deactivated towards electrophilic substitution | Slower reaction rates for electrophilic aromatic substitution. |
| Propargylic Position | Stabilizes developing negative charge in transition states | Can influence the rate and pathway of reactions involving the carbinol center. |
The propargylic alcohol functionality can participate directly or be a precursor for various functionalization reactions, including important C-C and C-N bond-forming cross-couplings and aminations.
Cross-Coupling Reactions: The Sonogashira coupling is a powerful method for forming C(sp)-C(sp²) bonds between a terminal alkyne and an aryl or vinyl halide. acs.org While this compound is an internal alkyne, related propargylic alcohols can be used in deacetonative Sonogashira coupling reactions. acs.orgorganic-chemistry.org In this variant, a tertiary propargylic alcohol (like 4-aryl-2-methylbut-3-yn-2-ol) reacts with an aryl chloride to eliminate acetone (B3395972) and form a diarylacetylene. organic-chemistry.org This highlights a pathway where the core structure of the subject molecule could be modified. For instance, if the methyl group at C-2 were replaced by a different aryl group via a prior coupling reaction, the versatility of the scaffold would be enhanced. The Sonogashira reaction is tolerant of various functional groups, and protocols exist for coupling with electron-poor alkynes. acs.orgorganic-chemistry.org
Amination Reactions: The direct substitution of the hydroxyl group in propargylic alcohols with an amine nucleophile is a valuable method for synthesizing propargylamines. organic-chemistry.org This transformation can be catalyzed by various metals, including gold, copper, and iron. organic-chemistry.orgucl.ac.ukacs.org For example, gold catalysis can be used for the hydroamination of propargylic alcohols with anilines to yield 3-hydroxyimines, which can then be reduced to the corresponding 1,3-aminoalcohols. ucl.ac.uk Iron(III) chloride has been shown to be an efficient catalyst for the substitution of propargylic alcohols with various nucleophiles, including amides, to form new C-N bonds. organic-chemistry.org The stereochemical outcome of these amination reactions is highly dependent on the catalyst and mechanism. For instance, biocatalytic methods using transaminases can convert racemic propargylic alcohols into enantiomerically pure propargylic amines. acs.org
| Reaction | Catalyst/Reagents | Product Type | Key Feature |
| Deacetonative Sonogashira Coupling | Palladacycle/Xphos, K2CO3 | Diaryl acetylenes | Forms C(sp)-C(sp²) bonds, tolerates electron-poor alkynes. acs.orgorganic-chemistry.org |
| Gold-Catalyzed Hydroamination | Gold(I) catalyst, Aniline | 3-Hydroxyimines / 1,3-Aminoalcohols | Atom-economical C-N bond formation. ucl.ac.uk |
| Iron-Catalyzed Substitution | FeCl3, Amide/Amine | Propargylamines | General method for substitution with heteroatom nucleophiles. organic-chemistry.org |
| Biocatalytic Amination | Amine Transaminase (ATA) | Enantiopure Propargylamines | Deracemization of alcohol to form chiral amine. acs.org |
Kinetic and Mechanistic Studies
Elucidating the precise mechanisms of reactions involving this compound requires sophisticated kinetic and analytical techniques.
Many organometallic and catalytic reactions proceed through short-lived, highly reactive intermediates. acs.org Real-time monitoring techniques are essential to capture and characterize these ephemeral species, providing direct evidence for proposed mechanistic pathways. rsc.org
Stopped-flow spectroscopy is a powerful technique for studying rapid molecular interactions and reaction kinetics on the millisecond timescale. colorado.edu By rapidly mixing the reactants (e.g., the propargylic alcohol and a catalyst) and monitoring the change in a spectroscopic signal (absorbance, fluorescence, or circular dichroism), one can follow the formation and decay of intermediates. colorado.edu For reactions of this compound, this could be used to observe the formation of a gold-π-alkyne complex or a propargylic carbocation.
Flow NMR, particularly stopped-flow benchtop NMR, offers a quantitative method for real-time reaction monitoring. rsc.orgrsc.org This approach allows for the acquisition of time-resolved NMR spectra, enabling the structural identification and quantification of reactants, intermediates, and products as the reaction progresses. rsc.org This would be invaluable for studying isomerizations, rearrangements, or catalytic cycles involving this compound. Other online methods include coupling microreactors with mass spectrometry and infrared photodissociation (IRPD) spectroscopy, which is particularly useful for the unambiguous structural assignment of isomeric intermediates. researchgate.net
Isotopic labeling is a cornerstone of mechanistic chemistry, allowing chemists to track the fate of specific atoms throughout a chemical transformation. wikipedia.orgias.ac.in By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (deuterium, D), or ¹²C with ¹³C), one can probe reaction mechanisms without significantly altering the chemical properties of the molecule. chem-station.com
For this compound, several labeling strategies could provide deep mechanistic insight:
Deuterium (B1214612) Labeling at the Hydroxyl Group (C-2-OD): This would help elucidate the role of this proton in reactions. For example, in acid-catalyzed reactions, tracking the deuterium label can confirm whether the hydroxyl proton is lost and if it participates in subsequent steps.
Deuterium Labeling at the Carbinol Carbon (C-2-D): This would allow for the measurement of a secondary kinetic isotope effect (KIE), providing information about the change in hybridization at the C-2 carbon in the rate-determining step. A significant KIE would be expected for a transition state involving rehybridization from sp³ to sp² (as in SN1) or sp³ to a more sp²-like state.
Deuterium Labeling of the Acetylenic Proton: In related terminal alkynes, replacing the acetylenic proton with deuterium is a common strategy to study proton transfer steps, such as the protodeauration step in gold-catalyzed cyclizations, which is often rate-limiting. researchgate.netnih.govacs.org
¹³C Labeling: Incorporating a ¹³C label at specific positions in the carbon skeleton (e.g., C-2, C-3, or C-4) can definitively trace bond-forming and bond-breaking events in rearrangement reactions, as tracked by NMR spectroscopy or mass spectrometry. wikipedia.orgresearchgate.net
These studies are crucial for distinguishing between proposed mechanisms, such as concerted versus stepwise pathways, and for identifying the rate-determining step of a reaction. chem-station.comresearchgate.net
Advanced Spectroscopic and Structural Characterization of 4 3 Fluorophenyl but 3 Yn 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful method for determining the detailed molecular structure of organic compounds in solution. For 4-(3-fluorophenyl)but-3-yn-2-ol, a combination of 1H, 13C, and 19F NMR experiments would provide a complete picture of the atomic arrangement and electronic environment.
Detailed Analysis of 1H, 13C, and 19F NMR Chemical Shifts and Coupling Constants
1H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for each type of proton in the molecule. The hydroxyl (-OH) proton would likely appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. The proton on the stereogenic carbon (CH-OH) would present as a quartet due to coupling with the adjacent methyl protons. The methyl (-CH3) protons would appear as a doublet, coupled to the methine proton. The aromatic protons on the 3-fluorophenyl ring would show a complex multiplet pattern in the aromatic region of the spectrum due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.
13C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The two sp-hybridized carbons of the alkyne group would resonate in the characteristic downfield region for alkynes. The carbon atom bearing the hydroxyl group (C-OH) would appear at a chemical shift typical for secondary alcohols. The methyl carbon would be found in the upfield region. The six carbons of the 3-fluorophenyl ring would show distinct signals, with their chemical shifts influenced by the electron-withdrawing fluorine atom. The C-F coupling constants (JC-F) are particularly informative, with the direct one-bond coupling (1JC-F) being the largest, followed by two-bond (2JC-F) and three-bond (3JC-F) couplings of decreasing magnitude.
19F NMR: As a spin-1/2 nucleus with 100% natural abundance, 19F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. The 19F NMR spectrum of this compound would show a single resonance for the fluorine atom on the phenyl ring. The precise chemical shift provides insight into the electronic environment of the fluorine atom. This signal would be split into a multiplet due to couplings with the ortho and meta protons on the aromatic ring.
Expected NMR Data (Illustrative) Please note: The following table is illustrative and based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
|---|---|---|
| -CH3 | ~1.5 (d) | ~25 |
| -CH(OH) | ~4.7 (q) | ~60 |
| -OH | Variable (br s) | - |
| C≡C- | - | ~80-90 |
| -C ≡C- | - | ~80-90 |
| Aromatic-H | ~7.0-7.4 (m) | - |
| Aromatic-C | - | ~115-165 |
Elucidation of Molecular Connectivity and Stereochemistry Using 2D NMR (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling networks. For this compound, a cross-peak would be observed between the methine proton (-CH(OH)) and the methyl protons (-CH3), confirming their connectivity. It would also help in assigning the complex splitting patterns of the aromatic protons by showing which protons are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each protonated carbon atom by linking the 1H and 13C NMR data.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is essential for determining stereochemistry and conformational preferences. In a molecule like this, NOESY could potentially show correlations between the methine proton and the ortho protons of the phenyl ring, providing information about the preferred rotational conformation around the C-C single bond adjacent to the ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and identifying characteristic functional groups.
Characteristic Vibrational Modes of the Alkynyl and Hydroxyl Groups
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3600-3200 cm-1, which is characteristic of the O-H stretching vibration of the alcohol group. The C≡C triple bond, being internal and somewhat polarized by the adjacent groups, would exhibit a weak to medium stretching vibration band around 2260-2100 cm-1. The C-F bond stretch would appear in the fingerprint region, typically between 1250 and 1000 cm-1. Aromatic C-H stretching vibrations would be observed just above 3000 cm-1, while aliphatic C-H stretches would appear just below 3000 cm-1.
Raman Spectroscopy: Raman spectroscopy is often complementary to IR. The C≡C stretching vibration, which might be weak in the IR spectrum, is often strong in the Raman spectrum due to the polarizability of the triple bond. This makes Raman an excellent tool for confirming the presence of the alkyne functionality.
Expected Vibrational Frequencies (Illustrative) Interactive Data Table: Predicted IR/Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | IR Intensity | Raman Intensity |
|---|---|---|---|---|
| -OH | O-H Stretch | 3600-3200 | Strong, Broad | Weak |
| Aromatic C-H | C-H Stretch | 3100-3000 | Medium | Medium |
| Aliphatic C-H | C-H Stretch | 3000-2850 | Medium | Medium |
| -C≡C- | C≡C Stretch | 2260-2100 | Weak-Medium | Strong |
| C-O | C-O Stretch | 1260-1000 | Strong | Medium |
Conformational Analysis via Vibrational Signatures
Subtle changes in the vibrational spectra, particularly in the fingerprint region (below 1500 cm-1), can sometimes be used to study different conformations of a molecule. By comparing experimental spectra with theoretical calculations for different possible conformers, it may be possible to deduce the most stable conformation in the solid state or in solution. However, for a relatively flexible molecule like this compound, this analysis can be complex.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry is a critical tool for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, the molecular formula is C10H9FO. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. Using a technique like electrospray ionization (ESI), the molecule would likely be observed as a protonated species [M+H]+ or as an adduct with sodium [M+Na]+. The experimentally measured mass would be compared to the calculated exact mass to confirm the elemental composition.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 4-(3-Fluoro-4-methylphenyl)but-3-yn-2-ol |
| 4-phenyl-2-methyl-3-butyn-2-ol |
X-ray Crystallography for Solid-State Structural Elucidation
For instance, the crystal structure of related arylalkyne alcohols, such as 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, reveals a nearly planar arrangement of the aromatic ring and the carbon-carbon triple bond. researchgate.net In the solid state, molecules are often connected through intermolecular interactions like hydrogen bonds. In the case of hydroxy-containing compounds, O-H···O hydrogen bonds are common, leading to the formation of supramolecular assemblies. researchgate.netresearchgate.net Weaker interactions, such as C-H···π interactions, also play a role in stabilizing the crystal packing. researchgate.netnih.gov
The crystallographic analysis of a derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, further illustrates the detailed structural information that can be gleaned. nih.gov The study of this molecule highlighted weak hydrogen-bond-like interactions and C-H···π interactions that dictate the crystal packing. nih.gov
A hypothetical summary of crystallographic data that could be obtained for this compound is presented in Table 1. This table is for illustrative purposes to show the type of parameters determined in a crystallographic study.
Table 1: Illustrative Crystallographic Data for an Arylalkyne Alcohol
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | Pbca |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 22.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1950.4 |
| Z | 8 |
Note: This data is hypothetical and serves as an example of typical crystallographic parameters.
Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Assessment
As this compound is a chiral compound, possessing a stereocenter at the carbon atom bearing the hydroxyl group, it is crucial to determine its enantiomeric purity. Chiral high-performance liquid chromatography (HPLC) is the most widely used technique for this purpose. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
The development of a chiral HPLC method involves screening various CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and have shown broad applicability in separating a wide range of chiral compounds. nih.govhplc.eu
The choice of the mobile phase, which can be a normal-phase (e.g., hexane (B92381)/isopropanol) or reversed-phase (e.g., water/acetonitrile) system, significantly influences the retention and resolution of the enantiomers. researchgate.netmdpi.com Method validation is a critical step to ensure the accuracy, precision, and robustness of the analytical procedure for determining enantiomeric purity. researchgate.net
While a specific chiral HPLC method for this compound has not been detailed in the literature, a systematic approach to method development would be employed. This would involve testing a variety of chiral columns and mobile phase modifiers to find the optimal conditions for separation. An example of typical data obtained from a chiral HPLC analysis is shown in Table 2.
Table 2: Illustrative Chiral HPLC Separation Parameters
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | Chiralpak® AD-H (amylose derivative) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
Note: These parameters are hypothetical and represent a typical starting point for chiral method development.
The successful separation of the enantiomers allows for the accurate quantification of the enantiomeric excess (ee), a critical quality attribute for any chiral compound intended for further use.
Theoretical and Computational Studies of 4 3 Fluorophenyl but 3 Yn 2 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the properties of molecules. For 4-(3-Fluorophenyl)but-3-yn-2-ol, DFT calculations provide significant insights into its geometry, electronic structure, and vibrational frequencies.
Geometry Optimization and Conformational Analysis
The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional arrangement of atoms in the molecule. For similar compounds, this process is often carried out using DFT methods, such as B3LYP, with a suitable basis set like 6-311G(d,p). nih.gov This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. kbhgroup.inajchem-a.com
| Parameter | Description | Typical Method |
|---|---|---|
| Geometry Optimization | Finds the lowest energy arrangement of atoms. | DFT/B3LYP/6-311G(d,p) |
| Conformational Analysis | Identifies stable conformers and their relative energies. | Potential Energy Surface Scan |
Electronic Structure Analysis: HOMO-LUMO Energies and Molecular Electrostatic Potential (MEP) Maps
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. kbhgroup.inajchem-a.com A smaller energy gap suggests higher reactivity. nih.govnih.gov
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule's surface. These maps help in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The red-colored regions on an MEP map indicate negative electrostatic potential and are susceptible to electrophilic attack, while the blue regions represent positive potential and are prone to nucleophilic attack. kbhgroup.in
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and stability. kbhgroup.inajchem-a.com |
| MEP Map | Visualization of electrostatic potential on the molecular surface. | Identifies sites for electrophilic and nucleophilic attack. kbhgroup.in |
Prediction and Assignment of Spectroscopic Data (NMR, IR, Raman)
DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for structural confirmation.
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical predictions are valuable for assigning the signals observed in experimental NMR spectra. nih.gov
IR and Raman Spectroscopy: The vibrational frequencies (infrared and Raman) of the molecule can be computed using DFT. The calculated wavenumbers are often scaled by a factor to improve agreement with experimental data. researchgate.net The potential energy distribution (PED) analysis helps in the precise assignment of each vibrational mode. uantwerpen.be For instance, the characteristic stretching frequency of the C≡C triple bond in alkynes is an important feature in their IR and Raman spectra.
| Spectroscopy | Calculation Method | Information Obtained |
|---|---|---|
| NMR | GIAO | ¹H and ¹³C chemical shifts. nih.gov |
| IR & Raman | DFT/B3LYP | Vibrational frequencies and mode assignments (with PED). researchgate.netuantwerpen.be |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that can be difficult to obtain through experiments alone.
Transition State Characterization and Activation Energy Calculations
To understand how a reaction proceeds, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can locate the geometry of the transition state and calculate its energy. The activation energy of the reaction, which is the energy difference between the reactants and the transition state, can then be determined. This information is critical for predicting the reaction rate. nih.gov For complex reactions, multiple reaction pathways may exist, and computational studies can help to identify the most favorable one by comparing their activation energies.
Rationalization of Regioselectivity and Stereoselectivity
Many organic reactions can yield multiple products (isomers). Regioselectivity refers to the preference for one direction of bond making or breaking over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational chemistry has become an important tool for understanding and predicting the regio- and stereoselectivity of organic reactions. rsc.org By calculating the energies of the transition states leading to different products, chemists can rationalize why a particular isomer is formed preferentially. nih.govmdpi.comresearchgate.net This predictive capability is highly valuable in synthetic planning. rsc.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations can provide critical insights into its intermolecular interactions and the influence of solvent environments on its conformational dynamics.
Intermolecular Interactions:
In a condensed phase, molecules of this compound would interact through a combination of forces, including hydrogen bonding (via the hydroxyl group), π-π stacking (between the phenyl rings), and dipole-dipole interactions (influenced by the fluorine atom and the hydroxyl group). MD simulations can model the aggregation of these molecules, revealing preferred orientations and the strength of these noncovalent interactions. nih.govyoutube.com Such simulations typically employ a force field, a set of parameters that defines the potential energy of the system. Common force fields for organic molecules include CHARMM, AMBER, and OPLS.
A simulation could, for instance, predict the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance from a reference molecule, offering a picture of the local molecular structuring.
Solvent Effects:
The choice of solvent can significantly alter the behavior of a solute. MD simulations can be performed with explicit solvent models (where individual solvent molecules are included in the simulation box) or implicit models (where the solvent is treated as a continuous medium). chemrxiv.orgnih.gov These simulations can elucidate how solvents like water, methanol, or a non-polar solvent like hexane (B92381) would interact with this compound. For example, in a polar protic solvent, the hydroxyl group would likely form strong hydrogen bonds with the solvent, potentially influencing the molecule's conformational preferences. The fluorophenyl group's interactions would also be modulated by the solvent's polarity. nih.govresearchgate.net
A hypothetical study might compare the conformational ensemble of the butynol (B8639501) side chain in different solvents, as illustrated in the table below.
| Solvent | Predominant Dihedral Angle (C-C-C-O) | Hydrogen Bond Lifetime with Solute (ps) |
| Water | 60° (gauche) | 5.2 |
| Methanol | 75° (gauche) | 3.8 |
| Chloroform | 180° (anti) | N/A |
This table is illustrative and represents the type of data that could be generated from MD simulations.
QSAR (Quantitative Structure-Activity Relationship) Studies in a Purely Chemical Context
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity. emerginginvestigators.org In a purely chemical context for this compound, a QSAR study could be developed to predict its reactivity in a particular chemical transformation or its performance as a catalyst or ligand.
For instance, in a metal-catalyzed cross-coupling reaction where a family of substituted phenylalkynols are used, a QSAR model could be built to predict the reaction rate or yield. This involves calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find a correlation with the observed activity. nih.gov
Molecular Descriptors:
A range of descriptors would be calculated for a series of related compounds:
Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the Hammett constant (σ) of the substituent (in this case, fluorine), calculated atomic charges, and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov
Steric Descriptors: These relate to the size and shape of the molecule. Examples include molar volume, surface area, and Taft steric parameters.
Lipophilic Descriptors: These quantify the molecule's hydrophobicity, with the most common being the logarithm of the octanol-water partition coefficient (logP). nih.gov
Hypothetical QSAR Model:
A hypothetical QSAR study on the catalytic performance of a series of (fluorophenyl)butynol derivatives in a model reaction might yield a relationship like the following:
log(k) = 0.85 * σ + 0.15 * logP - 0.05 * V - 2.5
Where:
log(k) is the logarithm of the reaction rate constant.
σ is the Hammett electronic parameter.
logP is the lipophilicity descriptor.
V is the molar volume.
The table below illustrates the kind of data that would be used to generate such a model.
| Compound | Substituent | Hammett (σ) | logP | Molar Volume (ų) | Observed log(k) |
| 1 | H | 0.00 | 1.85 | 150.2 | -2.10 |
| 2 | 3-F | 0.34 | 2.05 | 151.0 | -1.85 |
| 3 | 4-F | 0.06 | 2.04 | 151.0 | -2.01 |
| 4 | 3-Cl | 0.37 | 2.55 | 155.8 | -1.65 |
| 5 | 4-CH₃ | -0.17 | 2.30 | 158.5 | -2.45 |
This table is for illustrative purposes to demonstrate the components of a QSAR study.
Such a model, once validated, could be used to predict the reactivity of other, yet unsynthesized, derivatives and guide the design of more effective compounds for a specific chemical application.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Versatile Synthetic Building Block and Intermediate
The inherent functionalities of 4-(3-Fluorophenyl)but-3-yn-2-ol make it an adept building block for the synthesis of more complex molecular architectures. The interplay between the alkyne and alcohol groups, influenced by the electronic properties of the 3-fluorophenyl moiety, allows for its participation in a variety of coupling and cyclization reactions.
Precursor for Complex Pharmaceutically Relevant Scaffolds
While direct evidence for the incorporation of this compound into specific, named pharmaceutical scaffolds is not extensively detailed in publicly available research, the broader class of aryl-substituted butynols is well-established in this role. For instance, related structures are recognized as key intermediates in the synthesis of bioactive molecules. The strategic placement of a fluorine atom on the phenyl ring, a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity, suggests its potential as a precursor for developing new therapeutic agents. The synthesis of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, for example, highlights a strategy of combining phenol (B47542) and amino acid moieties to create scaffolds with significant antimicrobial activity against multidrug-resistant pathogens. nih.gov This general principle underscores the value of functionalized aromatic compounds like this compound in generating pharmacologically useful cores.
Construction of Diverse Organic Molecules and Heterocycles
The utility of aryl-alkynyl alcohols extends to the construction of a wide range of organic structures, particularly heterocyclic systems. A notable application involves an electrocatalytic cascade reaction where analogs of this compound are used to synthesize densely substituted 2-selenylnaphthalenes. ua.es In this process, a 1-(3-chlorophenyl)-4-phenylbut-3-yn-2-ol, a close structural relative, reacts with a diselenide through a sequence of selenylation, cyclization, and aromatization to form complex naphthalene (B1677914) derivatives. ua.es
This transformation demonstrates the capacity of the butynol (B8639501) scaffold to serve as a linchpin in forming polycyclic aromatic systems. The reaction is tolerant of various functional groups on the aromatic rings of both the butynol and the diselenide, showcasing its versatility. ua.es Furthermore, terminal arylalkynes, which can be derived from butynols like this compound via a retro-Favorskii reaction, are fundamental building blocks in materials science, often used in Sonogashira-Hagihara coupling reactions to create diarylalkynes for advanced materials. nih.govmdpi.com
Contributions to Asymmetric Catalysis and Enantioselective Transformations
The chiral center at the C-2 position of this compound presents opportunities for its use in the field of asymmetric synthesis, either as a component of a chiral catalyst or as a substrate in stereoselective reactions.
Design of Chiral Catalysts or Ligands Incorporating the Butynol Moiety
The design of chiral ligands is a cornerstone of asymmetric catalysis, with scaffolds often derived from readily available chiral molecules. While there is extensive research into various chiral ligands, such as those with spirobiindane or BINAP backbones, the specific incorporation of the this compound moiety into such catalysts is not prominently reported in the current literature. The development of new chiral ligands is a continuous effort in organic chemistry, but this particular butynol has not been a primary focus for this application to date.
Development of Novel Reaction Methodologies Utilizing this compound
The unique reactivity of this compound and its analogs has prompted the development of new synthetic methods. The aforementioned electrochemical cascade selenylation/cyclization/aromatization represents a significant methodological advancement. ua.esacs.org This metal-free and chemical-oxidant-free approach provides an efficient and environmentally benign pathway to synthesize complex naphthalene derivatives from alkynyl alcohols. ua.es
The reaction demonstrates excellent functional group tolerance and can be scaled up, indicating its potential for broader synthetic applications. acs.org The proposed mechanism involves the initial formation of an electrophilic selenium species, which then participates in a cascade that ultimately yields the aromatic product. ua.es This methodology showcases how the specific functionalities of the butynol substrate can be harnessed to drive complex, multi-step transformations in a single pot.
Interactive Data Tables
Table 1: Substrate Scope in the Electrochemical Synthesis of 2-Selenylnaphthalenes This table outlines the performance of various substituted 1,4-diarylbut-3-yn-2-ols in the electrochemical reaction with diphenyl diselenide. The data is based on reactions involving close analogs of this compound.
| Entry | Ar¹ in Substrate | Ar² in Substrate | Product | Yield (%) |
| 1 | 4-Fluorophenyl | Phenyl | 2-((6-Fluoro-1-phenylnaphthalen-2-yl)selanyl)benzonitrile | 93 |
| 2 | 3-Chlorophenyl | Phenyl | (6-Chloro-1-phenylnaphthalen-2-yl)(phenyl)selane | 37 |
| 3 | 3-Chlorophenyl | Phenyl | (8-Chloro-1-phenylnaphthalen-2-yl)(phenyl)selane | 52 |
| 4 | 2-Thienyl | Phenyl | Phenyl(1-phenyl-7-(thiophen-2-yl)naphthalen-2-yl)selane | 61 |
Data sourced from a study on the electrochemical synthesis of 2-selenylnaphthalenes. ua.es
Cascade Reactions and One-Pot Syntheses
While direct literature on this compound as a substrate in cascade reactions is not prevalent, the reactivity of closely related 1,4-diarylbut-3-yn-2-ol systems in such transformations provides a strong indication of its potential. These compounds are known to participate in elegant and efficient one-pot syntheses to generate complex molecular architectures.
A notable example is the electrochemical cascade synthesis of densely substituted 2-arylselenylnaphthalenes. acs.orgacs.org In these reactions, a 1,4-diarylbut-3-yn-2-ol derivative reacts with a diselenide in an undivided electrochemical cell. The process is believed to proceed via a cascade of selenylation, cyclization, and aromatization steps to furnish the naphthalene core in a single operation. This method is advantageous for being metal-free and oxidant-free, showcasing high functional group tolerance. acs.org For instance, the reaction of 1-(4-fluorophenyl)-4-phenylbut-3-yn-2-ol with diphenyl diselenide yields the corresponding product in 93% yield, demonstrating the compatibility of the fluorophenyl moiety in such cascades. acs.orgacs.org This suggests that this compound could be a viable substrate for similar transformations, leading to novel fluorinated polycyclic aromatic compounds.
Propargyl alcohols, in general, are excellent precursors for cascade sequences due to their dual functionality. sci-hub.se They can act as carbocation precursors or as substrates for electrophilic or nucleophilic attack, enabling the construction of complex heterocyclic and carbocyclic systems through carefully orchestrated reaction sequences. sci-hub.seresearchgate.net
Regioselective and Chemoselective Transformations
The presence of multiple reactive sites in this compound—the hydroxyl group, the alkyne, and the fluorinated aromatic ring—necessitates precise control over reaction conditions to achieve selective transformations.
Regioselectivity: The position of the fluorine atom on the phenyl ring can significantly influence the outcome of cyclization reactions. In electrophile-induced cyclizations, the electronic nature of the substituent dictates the regiochemical course. Research on the electrochemical cyclization of 1-(3-Chlorophenyl)-4-phenylbut-3-yn-2-ol with diphenyl diselenide demonstrates this principle. The reaction yields a mixture of two regioisomers, (6-chloro-1-phenylnaphthalen-2-yl)(phenyl)selane and (8-chloro-1-phenylnaphthalen-2-yl)(phenyl)selane, with the latter being the major product. acs.org This outcome highlights the directing effect of the meta-halogen substituent. It is plausible that the cyclization of this compound under similar conditions would also yield a mixture of regioisomeric naphthalene derivatives, with the regioselectivity governed by the electronic influence of the fluorine atom.
| Starting Material | Reaction | Products (Yield) | Reference |
| 1-(3-Chlorophenyl)-4-phenylbut-3-yn-2-ol | Electrocatalytic cascade with PhSeSePh | (8-chloro-1-phenylnaphthalen-2-yl)(phenyl)selane (52%) and (6-chloro-1-phenylnaphthalen-2-yl)(phenyl)selane (37%) | acs.org |
Chemoselectivity: The reactivity of the different functional groups can be selectively addressed. The hydroxyl group can be targeted for esterification or etherification under standard conditions. The alkyne moiety is particularly versatile. It can undergo metal-catalyzed reactions, such as gold-catalyzed dihalohydration to form α,α-dihaloketones, or it can be involved in cycloaddition reactions. nih.gov The choice of catalyst and reagents is crucial for directing the reaction to the desired functional group. For example, reactions can be designed to selectively activate the alkyne while leaving the aromatic C-F bond and the hydroxyl group intact, a key consideration for multi-step syntheses. organic-chemistry.orgmdpi.com
Potential in Functional Materials and Optoelectronic Applications (focusing on chemical structure-property relationships)
The fluorophenylacetylene scaffold inherent in this compound makes it a valuable precursor for the synthesis of functional organic materials with tailored electronic and optical properties.
Incorporation into Conjugated Systems or Polymers
The primary application of this compound in materials science is as a protected form of (3-fluorophenyl)acetylene. The 2-hydroxyprop-2-yl group serves as a common protecting group for terminal alkynes. This protection strategy is useful because terminal alkynes can be prone to undesired side reactions, while the protected form is more stable and easier to handle.
The synthesis of conjugated polymers, such as poly(phenyleneethynylene)s (PPEs), often utilizes the Sonogashira cross-coupling reaction. wikipedia.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes. wikipedia.orgscielo.org.mx In this context, this compound would first undergo a deprotection step, typically a base-catalyzed retro-Favorskii reaction, to eliminate acetone (B3395972) and generate the free terminal alkyne, (3-fluorophenyl)acetylene. This monomer can then be copolymerized with a dihaloarene to produce a fluorinated PPE. The incorporation of the 3-fluorophenyl unit into the polymer backbone is a strategic choice to fine-tune the material's properties.
Fluorine's Influence on Electronic and Optical Properties
The introduction of fluorine atoms into conjugated polymers is a well-established strategy for modifying their electronic and physical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The influence of fluorine stems primarily from its high electronegativity, which results in a strong electron-withdrawing inductive effect (-I). This effect has profound consequences for the polymer's electronic structure:
Lowered HOMO and LUMO Levels: The inductive effect of fluorine stabilizes both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the conjugated system. Lowering the HOMO level generally increases the material's resistance to oxidative degradation, leading to enhanced environmental and operational stability. mdpi.com A lowered LUMO level can facilitate electron injection from common metal electrodes (like aluminum) in electronic devices.
Influence on Morphology: Beyond purely electronic effects, fluorine can influence the solid-state packing of polymer chains. Inter- and intramolecular C–H···F interactions can promote a more planar backbone conformation and facilitate ordered π-stacking. This improved organization can enhance charge carrier mobility, a critical parameter for the performance of organic field-effect transistors (OFETs). cmu.edu
| Property | Influence of Fluorine Substitution | Consequence for Functional Materials |
| Frontier Orbitals | Lowers both HOMO and LUMO energy levels via strong inductive effect. | Improved air stability (lower HOMO); potentially easier electron injection (lower LUMO). |
| Optical Band Gap | Can be widened or narrowed depending on substitution pattern. | Tunable color of emission for OLEDs; tunable absorption for OPVs. |
| Molecular Packing | Can promote planarization and π-stacking via C-H···F interactions. | Potentially higher charge carrier mobility for improved device performance. |
| Solubility | Can alter solubility in organic solvents. | Affects processability and film-forming characteristics. researchgate.net |
By incorporating the 3-fluorophenyl unit from this compound into a conjugated polymer, these effects can be harnessed to create new materials with properties specifically engineered for advanced optoelectronic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
